BDP FL-PEG5-azide

Übersicht

Beschreibung

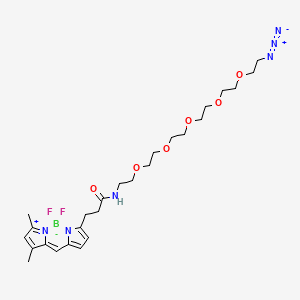

BDP FL-PEG5-azide is a polyethylene glycol (PEG) derivative that contains an azide group and a BDP FL dye moiety. The azide group enables Click Chemistry, a popular method for bioconjugation, while the BDP FL dye moiety is highly compatible with FAM fluorescence measuring instruments. The hydrophilic PEG spacer arm increases water solubility and membrane permeability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BDP FL-PEG5-azide is synthesized through a series of chemical reactions involving the attachment of the azide group and the BDP FL dye moiety to the PEG chain. The synthetic route typically involves the following steps:

PEGylation: The PEG chain is functionalized with a reactive group, such as a hydroxyl group.

Azidation: The hydroxyl group is replaced with an azide group using reagents like sodium azide.

Dye Conjugation: The BDP FL dye moiety is attached to the PEG chain through a coupling reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain the stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

BDP FL-PEG5-azide undergoes various chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Copper Catalysts: Used in Click Chemistry reactions.

Sodium Azide: Used for introducing the azide group.

Coupling Reagents: Used for attaching the BDP FL dye moiety.

Major Products Formed

Triazole Linkages: Formed during Click Chemistry reactions.

Substituted PEG Derivatives: Formed during substitution reactions.

Wissenschaftliche Forschungsanwendungen

BDP FL-PEG5-azide has a wide range of applications in scientific research, including:

Chemistry: Used in bioconjugation and Click Chemistry for synthesizing complex molecules

Biology: Employed in labeling biomolecules for fluorescence imaging and tracking

Medicine: Utilized in drug delivery systems to enhance solubility and bioavailability of therapeutic agents

Industry: Applied in the development of diagnostic tools and biosensors

Wirkmechanismus

The mechanism of action of BDP FL-PEG5-azide involves its ability to participate in Click Chemistry reactions. The azide group reacts with alkynes to form stable triazole linkages, enabling the conjugation of various molecules. The BDP FL dye moiety allows for fluorescence detection, making it useful for imaging and tracking applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BDP FL-PEG4-Amine: Contains an amine group instead of an azide group.

BDP FL-PEG4-TCO: Contains a trans-cyclooctene group instead of an azide group.

Uniqueness

BDP FL-PEG5-azide is unique due to its combination of the azide group and BDP FL dye moiety, which enables both Click Chemistry and fluorescence detection. This dual functionality makes it highly versatile for various scientific applications .

Biologische Aktivität

BDP FL-PEG5-azide is a specialized compound that combines a BODIPY fluorescent dye with a polyethylene glycol (PEG) linker and an azide functional group. This unique structure facilitates various biological applications, particularly in the fields of imaging, drug delivery, and chemical biology. This article explores the biological activity of this compound, focusing on its properties, applications, and relevant research findings.

Structure and Properties

Chemical Composition:

- Molecular Formula: C26H39BF2N6O6

- Molecular Weight: 580.4 g/mol

- Functional Group: Azide

- Purity: 98%

- Storage Conditions: -20°C in the dark

The presence of the azide group allows for click chemistry reactions, which are essential for bioconjugation processes. The PEG moiety enhances the solubility and permeability of the compound in biological systems, making it suitable for various applications in vivo and in vitro .

Biological Applications

This compound is primarily utilized in:

- Fluorescent Imaging:

- Click Chemistry:

- Synthesis of PROTACs:

Research Findings and Case Studies

Several studies have highlighted the utility and effectiveness of this compound in biological contexts:

Table 1: Summary of Biological Activities

Case Study: Imaging Applications

In a recent study, this compound was employed to visualize cellular structures in live cell imaging experiments. The compound exhibited excellent photostability and low background fluorescence, allowing researchers to track dynamic processes within cells over extended periods. This capability is crucial for understanding cellular mechanisms and interactions in real-time.

Case Study: Targeted Drug Delivery

Another study investigated the potential of this compound as a component of targeted drug delivery systems. By conjugating therapeutic agents to the azide moiety, researchers were able to enhance the selectivity and efficacy of drug delivery to cancer cells while minimizing off-target effects. The results indicated a significant increase in therapeutic efficacy compared to non-targeted approaches.

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39BF2N6O6/c1-21-19-22(2)34-25(21)20-24-4-3-23(35(24)27(34,28)29)5-6-26(36)31-7-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-8-32-33-30/h3-4,19-20H,5-18H2,1-2H3,(H,31,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESMXQZJKDVRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39BF2N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.